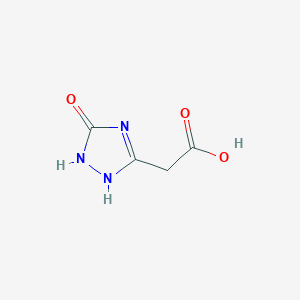
2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid” is a chemical entity with unique properties and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and purified.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to enhance the reaction rates.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to handle significant quantities of reactants.
Continuous Monitoring: Ensuring the reaction conditions are continuously monitored and adjusted as needed.
Automation: Employing automated systems to control the synthesis process, reducing human error and increasing efficiency.
化学反应分析
Types of Reactions
2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: It can also be reduced under suitable conditions.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate the reactions, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution.
科学研究应用
2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as a drug or in drug delivery systems.
Industry: It is used in the production of various industrial products, including polymers and coatings.
作用机制
The mechanism by which 2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways: It influences various biochemical pathways, leading to its observed effects.
Binding Sites: The binding sites on the target molecules are crucial for its activity.
相似化合物的比较
Similar Compounds
2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid can be compared with other similar compounds, such as:
- Aspirin (CID 2244)
- Salicylsalicylic Acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and specific interactions with molecular targets. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
属性
IUPAC Name |
2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-3(9)1-2-5-4(10)7-6-2/h1H2,(H,8,9)(H2,5,6,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGDAHKJDXJEOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=O)NN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=NC(=O)NN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













